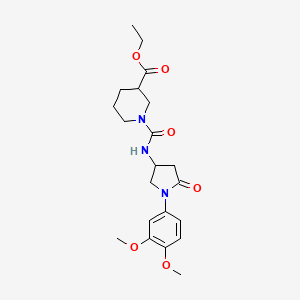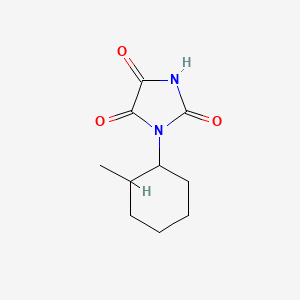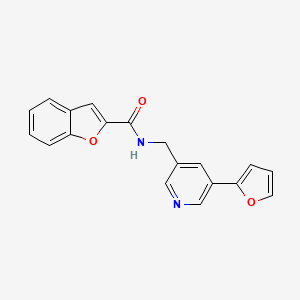
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally related to Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate demonstrates a wide range of synthetic routes and chemical properties. For instance, the synthesis and evaluation of oxopyrrolidine derivatives, including similar structures, have shown their potential as inhibitors for acetylcholinesterase and β-amyloid protein, targeting Alzheimer's disease (Mohamed et al., 2018). Additionally, novel synthetic pathways have been developed for the construction of complex molecules, such as the expedient phosphine-catalyzed annulation producing tetrahydropyridines with significant yield and regioselectivity (Zhu et al., 2003).
Biological Applications and Studies
In the realm of biological research, derivatives of Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate have been explored for various pharmacological activities. For example, certain oxopyrrolidine derivatives have been identified as promising anti-Alzheimer's agents due to their inhibitory effects on key proteins associated with the disease's progression (Mohamed et al., 2018). This highlights the compound's relevance in developing treatments for neurodegenerative disorders.
Pharmacological Potential
The pharmacological potential of related compounds has been demonstrated through various studies. Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, for instance, showed antiradical and anti-inflammatory activities, suggesting their utility in managing oxidative stress and inflammation (Zykova et al., 2016). This finding indicates the broader therapeutic applications of such compounds, including potential anti-inflammatory and antioxidant treatments.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-20(26)14-6-5-9-23(12-14)21(27)22-15-10-19(25)24(13-15)16-7-8-17(28-2)18(11-16)29-3/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXMGYGGRVEQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)




![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)
![Tert-butyl 2-[(1-methylimidazol-2-yl)methyl-prop-2-enoylamino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2760598.png)




![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)
![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)